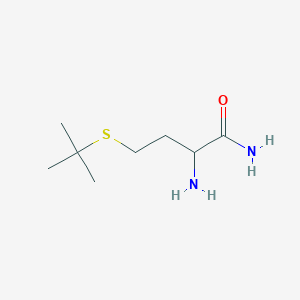
2-Amino-4-(tert-butylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butylthio)butanamide is an organic compound with the molecular formula C8H18N2OS It is a derivative of butanamide, featuring an amino group at the second position and a tert-butylthio group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butylthio)butanamide typically involves the introduction of the tert-butylthio group to a butanamide precursor. One common method involves the reaction of a butanamide derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(tert-butylthio)butanamide undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding simpler amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amine derivatives.
Substitution: Various amide or ester derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butylthio)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butylthio)butanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butylthio group may interact hydrophobically with surrounding residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of tert-butylthio.
2-Amino-4-(ethylthio)butanamide: Features an ethylthio group.
2-Amino-4-(propylthio)butanamide: Contains a propylthio group.
Uniqueness
2-Amino-4-(tert-butylthio)butanamide is unique due to the presence of the bulky tert-butylthio group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Propiedades
Fórmula molecular |
C8H18N2OS |
|---|---|
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
2-amino-4-tert-butylsulfanylbutanamide |
InChI |
InChI=1S/C8H18N2OS/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11) |
Clave InChI |
YEUKIJFQVHRQMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
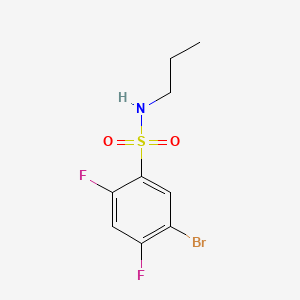

![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
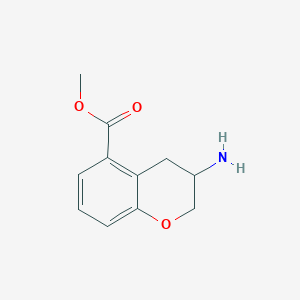
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
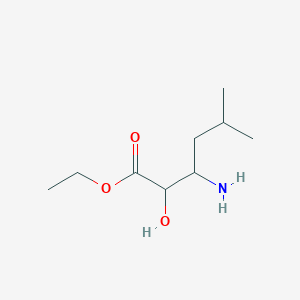
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
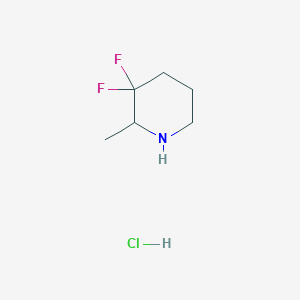

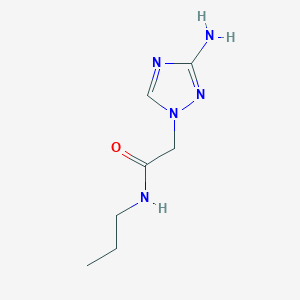

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
